molecular formula C28H30N6O3 B2844083 8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 896294-85-2

8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Cat. No.: B2844083
CAS No.: 896294-85-2
M. Wt: 498.587
InChI Key: SSVOBECWSLSGAX-UHFFFAOYSA-N
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Description

This compound is a structurally complex purine derivative featuring an imidazolino ring fused to the purine core. Key substituents include:

  • 8-position: 2-methoxyphenyl group (electron-donating moiety).
  • 1- and 7-positions: Methyl and phenyl groups, respectively (influence steric and electronic properties).

Structural characterization would employ techniques like X-ray crystallography (via SHELX software ), NMR, and mass spectrometry.

Properties

CAS No.

896294-85-2

Molecular Formula

C28H30N6O3

Molecular Weight

498.587

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C28H30N6O3/c1-30-25-24(26(35)32(28(30)36)18-17-31-15-9-4-10-16-31)33-19-22(20-11-5-3-6-12-20)34(27(33)29-25)21-13-7-8-14-23(21)37-2/h3,5-8,11-14,19H,4,9-10,15-18H2,1-2H3

InChI Key

SSVOBECWSLSGAX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4C=C(N(C4=N2)C5=CC=CC=C5OC)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Gaps : Direct data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided sources. Comparative studies require experimental validation.
  • Methodological Consistency : Structural analyses using SHELX and spectroscopic techniques (e.g., HRMS ) are standard but must be replicated for the target compound.

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